molecular formula C9H8BrNO2 B156104 (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene CAS No. 131981-75-4

(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene

Cat. No.: B156104
CAS No.: 131981-75-4
M. Wt: 242.07 g/mol
InChI Key: YHCYQNXJXRRFFM-VOTSOKGWSA-N
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Description

(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene is an organic compound with the molecular formula C9H8BrNO2 It is characterized by the presence of a bromine atom and a nitroprop-1-en-1-yl group attached to a benzene ring

Scientific Research Applications

(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302-H319-H334-H412 . These codes indicate that the compound is harmful if swallowed, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is harmful to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene typically involves the reaction of 1-bromo-4-nitrobenzene with propionaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

1-bromo-4-[(E)-2-nitroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCYQNXJXRRFFM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)Br)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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